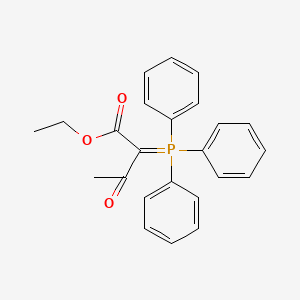
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is an organophosphorus compound known for its versatility in organic synthesis. It is a phosphonium ylide, which is a type of compound that contains a positively charged phosphorus atom bonded to a carbon atom with a negative charge. This compound is often used in Wittig reactions, which are essential for forming carbon-carbon double bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate can be synthesized through the reaction of triphenylphosphine with ethyl acetoacetate. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with ethyl acetoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to form the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate undergoes various types of chemical reactions, including:
Wittig Reactions: Used to form alkenes by reacting with aldehydes or ketones.
Michael Addition: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Can be used to form cyclic compounds such as cyclopentanones and pyranones
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, glyoxals, and oxazolones.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere conditions to prevent oxidation
Major Products
Alkenes: Formed through Wittig reactions.
Cyclopentanones and Pyranones: Formed through cyclization reactions
Scientific Research Applications
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate primarily involves its role as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate: Similar in structure but contains an additional ethoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another phosphonium ylide with similar reactivity
Uniqueness
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is unique due to its high reactivity and versatility in forming various carbon-carbon bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in organic synthesis .
Properties
CAS No. |
1474-92-6 |
|---|---|
Molecular Formula |
C24H23O3P |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C24H23O3P/c1-3-27-24(26)23(19(2)25)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 |
InChI Key |
VYUXEJJDPPUFRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















